REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].S(=O)(=O)(O)O.[CH3:17]O>>[CH3:17][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([NH2:1])=[CH:3][C:4]=1[OH:11]
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Name
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|
Quantity
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110 g
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Type
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reactant
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Smiles
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NC=1C=C(C(C(=O)O)=CC1)O
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Name
|
|
Quantity
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187 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
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|
Quantity
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3025 mL
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Type
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reactant
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Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 20 hours
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Duration
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20 h
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Type
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CONCENTRATION
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Details
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The reaction was concentrated at reduced pressure
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Type
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ADDITION
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Details
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neutralized by the careful addition of saturated aqueous sodium bicarbonate to pH 7–8
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Type
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CUSTOM
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Details
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The resulting precipitate was collected on a Buchner funnel with suction
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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to air dry
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Type
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DISSOLUTION
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Details
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The resulting gray solid was dissolved in EtOAc (1.5 L)
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Type
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ADDITION
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Details
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treated with decolorizing charcoal
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Type
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FILTRATION
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Details
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Filtration and recrystallization (EtOAc/hexanes or MeOH/water (1:3))
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Name
|
|
Type
|
product
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Smiles
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COC(C1=C(C=C(C=C1)N)O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |